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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate
CAS No.: 949-03-1
Cat. No.: B3373027
Get Quote
. J

Technical Guide: 2-Chloroethyl 4-nitrobenzoate

CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a specific
vendor identifier or a typographical variant; this guide utilizes the standard CAS 949-03-1 for
the chemically identical substance).[1][2] Chemical Formula: C

H
CINO

Molecular Weight: 229.62 g/mol [1][2]

Executive Summary

2-Chloroethyl 4-nitrobenzoate is a specialized aromatic ester utilized primarily as a synthetic
intermediate in pharmaceutical chemistry and materials science.[1] Structurally, it combines a
p-nitrobenzoyl moiety—known for its strong chromophoric and electron-withdrawing properties
—with a 2-chloroethyl side chain, which serves as a versatile handle for nucleophilic
substitution or elimination reactions.[1][2]
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In drug development, this compound is a critical precursor for the synthesis of procaine
analogs (via reduction of the nitro group to an amine) and as a robust protecting group for
alcohols, imparting crystallinity to facilitate purification.[1][2] Its high melting point and tendency
to form well-ordered crystals also make it a model compound for studying weak intermolecular
interactions (C—H[1][2]---O and C—H---Cl) in solid-state chemistry.[1][3]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][71[8][°][10]
Nomenclature & ldentification

Property Data

IUPAC Name 2-Chloroethyl 4-nitrobenzoate

4-Nitrobenzoic acid 2-chloroethyl ester;

Synonyms
-Chloroethyl p-nitrobenzoate
CAS Number 949-03-1 (Standard)
SMILES C1=CC(=CC=C1[O-])C(=0O)OocCccCI
InChl Key BUIVPELJVUWILR-UHFFFAOYSA-N

Physical Properties
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Property Value Condition/Note

White to pale yellow crystalline Recrystallized from MeOH/H

Appearance ]
solid o
) ] Sharp transition; useful for
Melting Point 56 — 58 °C )
purity check
Boiling Point ~372 °C Predicted (760 mmHg)
Density ~1.42 giem Predicted

Soluble in DCM, CHCI
Solubility Insoluble in Water
, DMSO, Ethyl Acetate

Partition Coeff.[1][2][4] (LogP) 2.44 Lipophilic

Synthesis & Manufacturing Process

The industrial and laboratory-scale synthesis of 2-chloroethyl 4-nitrobenzoate typically
proceeds via an acylation reaction between 4-nitrobenzoyl chloride and 2-chloroethanol.[1] This
pathway is preferred over direct esterification (Fischer esterification) due to the higher reactivity
of the acid chloride and the avoidance of equilibrium limitations.[1][2]

Reaction Mechanism

The nucleophilic oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of 4-
nitrobenzoyl chloride.[1][2] A base (typically Triethylamine or Pyridine) is employed to scavenge
the hydrochloric acid (HCI) byproduct, driving the reaction to completion and preventing acid-
catalyzed side reactions.[1][2][5]

Experimental Protocol (Standardized)

e Reagents:
o 4-Nitrobenzoyl chloride (1.0 eq)[1][2]

o 2-Chloroethanol (1.1 eq)[1][2]
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o Triethylamine (Et
N) (1.2 eq)[1][2]
o Dichloromethane (DCM) (Solvent, anhydrous)[1][2]

e Procedure:

o

Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N
or Ar) at 0 °C.

o Add Triethylamine dropwise to the solution.[1][2]

o Slowly add 2-Chloroethanol (diluted in DCM) to the reaction mixture, maintaining the
temperature below 5 °C to control exotherm.

o Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via TLC
(Hexane:EtOAc 3:1).[2]

o Workup: Quench with water. Wash the organic layer with 1M HCI (to remove excess
amine), saturated NaHCO

(to remove unreacted acid), and brine.[1][2]
o Purification: Dry over anhydrous Na

SO

, concentrate in vacuo. Recrystallize the crude solid from hot Methanol or Ethanol/Water

(1:1).[1][2]

Synthesis Workflow Diagram
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Figure 1: Acylation pathway for the synthesis of 2-Chloroethyl 4-nitrobenzoate via acid
chloride activation.

Applications in Drug Development & Research[2][3]
[6]

Pharmaceutical Intermediate (Procaine Analogs)

The 2-chloroethyl 4-nitrobenzoate scaffold is a direct precursor to 4-aminobenzoate
derivatives.[1][2]

e Mechanism: Selective reduction of the nitro group (-NO

) to an amino group (-NH

) using catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/HCI, SnCl
).[1]1[2]

« Utility: The resulting 2-chloroethyl 4-aminobenzoate can react with secondary amines to form
procaine-like local anesthetics or antiarrhythmic agents.[1]

Crystalline Protecting Group

In complex organic synthesis, the p-nitrobenzoyl group is often used to protect hydroxyl
functions.[1][2]
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o Advantage: The introduction of the nitro group significantly increases the crystallinity of the
molecule, facilitating purification by recrystallization rather than expensive chromatography.

[1][2]

o UV Traceability: The strong UV absorption of the nitrobenzene moiety allows for easy
detection during HPLC analysis.[1][2]

Alkylating Agent & Polymer Chemistry

The terminal alkyl chloride is a potential site for nucleophilic substitution.[1][2]

» Vinyl Generation: Treatment with a strong base (e.g., DBU) can induce elimination of HCI to
form Vinyl 4-nitrobenzoate, a monomer used in the synthesis of specialized polymers with
high glass transition temperatures.[1][2]

Application Logic Diagram

2-Chloroethyl
4-nitrobenzoate

Nitro Reduction Base Elimination Nucleophilic Substitution
(H2/Pd-C) (-HCI) (R2NH)

l l '

2-Chloroethyl
4-aminobenzoate
(Procaine Precursor)

Vinyl 4-nitrobenzoate Aminoalkyl Esters
(Polymer Monomer) (Drug Scaffold)

Click to download full resolution via product page

Figure 2: Synthetic divergence of 2-Chloroethyl 4-nitrobenzoate in pharmaceutical and
polymer chemistry.[1][2]

Analytical Characterization
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To validate the identity and purity of synthesized batches, the following spectral data should be
confirmed.

Proton NMR ( H NMR, 400 MHz, CDCI )[1][2]

e 8.28 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).[1][2]
e 8.22 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester carbonyl.[1][2]
e 4.62 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Oxygen (-OCH
-)-[11[2]
e 3.85 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Chlorine (-CH
CI).[1][2]

Infrared Spectroscopy (FT-IR)

e 1725 cm

: Strong C=0 stretching (Ester carbonyl).[1][2]

e 1525 cm

& 1350 cm
: N-O stretching (Nitro group, asymmetric and symmetric).[1][2]

e 1275 cm

: C-O stretching.

Handling, Safety, & Stability
GHS Classification[1][2]

» Signal Word: Warning
e Hazard Statements:

o H315: Causes skin irritation.[1]
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o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

o Note: Nitroaromatics and alkyl chlorides are potential mutagens; handle with extreme
care.[1]

Stability & Storage[2]

» Hydrolysis: Susceptible to hydrolysis under basic conditions (releasing 4-nitrobenzoic acid
and 2-chloroethanol).[1]

 Light Sensitivity: Protect from prolonged exposure to light (nitro groups can degrade).[2]

o Storage: Store in a cool, dry place (2—8 °C recommended) under inert gas if long-term
storage is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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